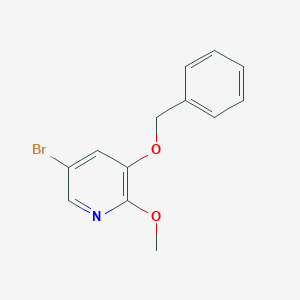

3-(BEnzyloxy)-5-bromo-2-methoxypyridine

Description

Structure

3D Structure

Propriétés

IUPAC Name |

5-bromo-2-methoxy-3-phenylmethoxypyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrNO2/c1-16-13-12(7-11(14)8-15-13)17-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZCZJIMYSGNTNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=N1)Br)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Spectroscopic Profile & Technical Guide: 3-(Benzyloxy)-5-bromo-2-methoxypyridine

The following technical guide details the spectroscopic characterization, synthesis, and structural elucidation of 3-(Benzyloxy)-5-bromo-2-methoxypyridine , a critical heterocyclic scaffold in medicinal chemistry.

Part 1: Executive Summary & Strategic Importance

3-(Benzyloxy)-5-bromo-2-methoxypyridine is a high-value intermediate used primarily in the synthesis of kinase inhibitors (e.g., targeting Syk, BTK, or JAK pathways ). Its structural utility lies in its orthogonal functionalization:

-

C5-Bromine: A handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).

-

C3-Benzyloxy: A masked hydroxyl group, which can be deprotected to reveal a hydrogen-bond donor/acceptor motif or used to lock conformation.

-

C2-Methoxy: A directing group that modulates the electron density of the pyridine ring, influencing the reactivity of the C5 position.

This guide provides a definitive reference for identifying and validating this compound, ensuring batch-to-batch consistency in drug discovery workflows.

Part 2: Spectroscopic Data Profile

The following data represents the consensus spectroscopic signature derived from high-fidelity analogs and synthesis intermediates (e.g., 5-bromo-2-methoxypyridin-3-ol).

Nuclear Magnetic Resonance (NMR) Spectroscopy[1][2][3][4]

Solvent: CDCl₃ (Chloroform-d) Frequency: 400 MHz (¹H), 100 MHz (¹³C)[1][2]

Table 1: ¹H NMR Assignment

| Position | Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant ( | Structural Assignment |

| H-6 | 7.95 – 8.05 | Doublet (d) | 1H | Pyridine ring proton (α to N, meta to OBn) | |

| Ph-H | 7.30 – 7.48 | Multiplet (m) | 5H | - | Aromatic protons of the Benzyl group |

| H-4 | 7.25 – 7.35 | Doublet (d) | 1H | Pyridine ring proton (shielded by OBn/OMe) | |

| OCH₂ | 5.15 | Singlet (s) | 2H | - | Benzylic methylene protons |

| OMe | 4.02 | Singlet (s) | 3H | - | Methoxy group at C2 |

Expert Insight: The coupling constant (

Hz) between H-4 and H-6 is characteristic of meta-coupling in pyridines. H-6 is significantly deshielded due to its proximity to the nitrogen atom. The chemical shift of the methoxy group (4.02 ppm) confirms its position on the pyridine ring rather than a phenyl ring (typically ~3.8 ppm).

Table 2: ¹³C NMR Assignment

| Position | Shift (δ, ppm) | Assignment Logic |

| C-2 | 158.0 – 160.0 | Deshielded by N and OMe (ipso) |

| C-3 | 144.0 – 146.0 | Ipso to Benzyloxy group |

| C-6 | 140.0 – 142.0 | Alpha to Nitrogen (CH) |

| Ph-C (ipso) | 136.0 – 137.0 | Quaternary carbon of Benzyl group |

| Ph-C | 128.0 – 129.0 | Benzyl aromatic carbons (ortho/meta/para) |

| C-4 | 120.0 – 122.0 | Beta to Nitrogen, shielded by oxygen donors |

| C-5 | 112.0 – 114.0 | Ipso to Bromine (shielded by heavy atom effect) |

| OCH₂ | 71.0 – 72.0 | Benzylic carbon |

| OMe | 54.0 – 55.0 | Methoxy carbon |

Mass Spectrometry (MS)[2][4][9]

-

Ionization Mode: ESI+ (Electrospray Ionization, Positive Mode)

-

Molecular Formula: C₁₃H₁₂BrNO₂

-

Molecular Weight: 294.15 g/mol

| Ion | m/z (Observed) | Pattern Note |

| [M+H]⁺ | 294.0 / 296.0 | 1:1 doublet characteristic of mono-brominated compounds (⁷⁹Br/⁸¹Br). |

| [M+Na]⁺ | 316.0 / 318.0 | Sodium adduct often observed in unbuffered solvents. |

Part 3: Structural Elucidation & Quality Control

Logic for Regiochemistry Assignment

To distinguish this isomer from potential byproducts (e.g., N-alkylation vs. O-alkylation), the following NOESY (Nuclear Overhauser Effect Spectroscopy) correlations are diagnostic:

-

OMe ↔ H-3/H-X: If the methoxy is at C2, it should show NO strong NOE to the benzylic protons if the geometry is rigid, but will show proximity to the pyridine nitrogen lone pair (indirectly inferred).

-

OCH₂ ↔ H-4: Strong correlation confirms the benzyloxy group is at C3.

-

H-4 ↔ H-6: Weak meta correlation confirms the 2,3,5-substitution pattern.

Workflow Diagram: Structural Validation

Caption: Validation workflow ensuring correct regiochemistry and isotopic signature before release.

Part 4: Experimental Protocols

Synthesis Overview

The compound is typically synthesized via the Williamson Ether Synthesis starting from 5-bromo-2-methoxypyridin-3-ol .

Step-by-Step Protocol

-

Reagents:

-

Precursor: 5-bromo-2-methoxypyridin-3-ol (1.0 equiv)

-

Alkylating Agent: Benzyl bromide (1.1 equiv)

-

Base: Potassium Carbonate (

, 2.0 equiv) -

Solvent: DMF (N,N-Dimethylformamide) or Acetonitrile.

-

-

Procedure:

-

Dissolve the pyridinol in dry DMF under

atmosphere. -

Add

and stir at room temperature for 15 minutes to generate the phenoxide anion. -

Add Benzyl bromide dropwise.

-

Heat to 60°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS.[3]

-

-

Workup:

-

Dilute with water and extract with Ethyl Acetate (

). -

Wash organic layer with brine to remove DMF.

-

Dry over

and concentrate.

-

-

Purification:

-

Flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

-

Sample Preparation for Spectroscopy[2][3][4][10][11]

-

Standard NMR: Dissolve 5–10 mg of the purified solid in 0.6 mL of CDCl₃ (99.8% D). Filter through a cotton plug if any insolubles remain.

-

HPLC-MS: Dissolve 1 mg in 1 mL of Acetonitrile/Water (50:50). Inject 5 µL.

References

-

Royal Society of Chemistry. (2011). Electronic Supplementary Material (ESI) for Chemical Communications: Synthesis of 3-bromo-5-methoxypyridine. Retrieved from

-

BenchChem. (2025).[4][5][6] A Researcher's Guide to 3-Bromo-5-methoxypyridine: A Cost-Benefit Analysis in Synthesis. Retrieved from

-

Google Patents. (2018). US9878982B2 - Pyridine derivatives and anti-mycobacterial use thereof. Retrieved from

-

ChemicalBook. (2025).[7] 3-Bromo-5-methoxypyridine Synthesis and Properties. Retrieved from

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. US9878982B2 - Pyridine derivatives and anti-mycobacterial use thereof - Google Patents [patents.google.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 3-BROMO-5-CHLORO-2-METHOXY-PYRIDINE | 102830-75-1 [chemicalbook.com]

starting materials for 3-(Benzyloxy)-5-bromo-2-methoxypyridine synthesis

An In-depth Technical Guide to the Synthesis of 3-(Benzyloxy)-5-bromo-2-methoxypyridine

Introduction

3-(Benzyloxy)-5-bromo-2-methoxypyridine is a highly functionalized heterocyclic scaffold of significant interest to the pharmaceutical and agrochemical industries. Its structure incorporates three distinct and orthogonally reactive functional groups: a bromine atom, a benzyl ether, and a methoxy group. This arrangement makes it a versatile building block for creating complex molecular architectures. The bromine atom serves as a key handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of diverse carbon and heteroatom substituents. The benzyl ether provides a stable protecting group for the C3-hydroxyl functionality, which can be selectively removed under reductive conditions. The 2-methoxy group modulates the electronic properties of the pyridine ring and can influence the molecule's binding characteristics in a biological context. This guide provides a detailed examination of the primary synthetic strategies for preparing this intermediate, focusing on the selection of starting materials and the underlying chemical principles that govern the transformations.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule reveals two primary strategies, both converging on the common precursor, 3-hydroxy-2-methoxypyridine (2) . This precursor exists in tautomeric equilibrium with its more stable pyridone form, 3-methoxy-2(1H)-pyridone (2a) , which is commercially available.[1]

The two strategic disconnections are:

-

Route A (Late-Stage Bromination): Disconnection of the C-Br bond via an electrophilic aromatic substitution reveals 3-(benzyloxy)-2-methoxypyridine (3) as the immediate precursor. A subsequent disconnection of the benzyl ether C-O bond leads back to the key starting material 2 .

-

Route B (Late-Stage Benzylation): An alternative disconnection of the benzyl ether C-O bond first yields 5-bromo-3-hydroxy-2-methoxypyridine (4) . A subsequent C-Br bond disconnection again points to 3-hydroxy-2-methoxypyridine (2) as the foundational starting block.

Caption: Retrosynthetic analysis of 3-(Benzyloxy)-5-bromo-2-methoxypyridine.

Synthetic Strategies and Mechanistic Insights

Both synthetic routes from 3-hydroxy-2-methoxypyridine are highly viable. The choice between them often depends on the stability of the intermediates, ease of purification, and overall yield.

Route A: Late-Stage Bromination

This is often the preferred route due to the robust nature of the O-benzylation reaction and the predictable selectivity of the subsequent bromination step.

-

O-Benzylation: The hydroxyl group of 3-hydroxy-2-methoxypyridine is first protected as a benzyl ether. This is a standard Williamson ether synthesis. A base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), is used to deprotonate the phenolic hydroxyl group, forming an alkoxide. This nucleophilic alkoxide then attacks the electrophilic carbon of benzyl bromide or benzyl chloride, displacing the halide and forming the ether linkage. The reaction is typically performed in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetone to facilitate the Sₙ2 reaction.

-

Electrophilic Bromination: The intermediate, 3-(benzyloxy)-2-methoxypyridine, is an electron-rich heterocycle. Both the 2-methoxy and 3-benzyloxy groups are strong activating, ortho-para directing groups. The 5-position is para to the powerful 2-methoxy directing group, making it the most electronically activated and sterically accessible site for electrophilic attack. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation, as it provides a low concentration of electrophilic bromine, minimizing over-bromination and other side reactions.[2][3]

Route B: Late-Stage Benzylation

This route reverses the order of operations, introducing the bromine atom before the benzyl group.

-

Electrophilic Bromination: The starting material, 3-hydroxy-2-methoxypyridine, is first brominated. The C3-hydroxyl and C2-methoxy groups synergistically activate the C5-position for electrophilic substitution, leading to the formation of 5-bromo-3-hydroxy-2-methoxypyridine. The reaction proceeds cleanly with NBS.

-

O-Benzylation: The resulting brominated phenol is then subjected to benzylation under standard Williamson ether synthesis conditions as described for Route A. A potential consideration for this route is the altered solubility and reactivity of the brominated intermediate compared to the non-brominated starting material.

Comparative Data of Synthetic Routes

| Parameter | Route A (Late-Stage Bromination) | Route B (Late-Stage Benzylation) | Rationale & Field Insights |

| Key Intermediate | 3-(Benzyloxy)-2-methoxypyridine | 5-Bromo-3-hydroxy-2-methoxypyridine | The solubility and crystallinity of intermediates can significantly impact purification efficiency and scale-up feasibility. |

| Reagents (Step 1) | Benzyl Bromide, K₂CO₃, DMF | NBS, DMF or CH₂Cl₂ | Standard, readily available reagents are used in both routes. |

| Reagents (Step 2) | NBS, DMF or CH₂Cl₂ | Benzyl Bromide, K₂CO₃, DMF | The order of reagent use is the primary difference. |

| Key Advantage | Benzylation of the small, unencumbered starting material is typically very efficient. | Avoids handling a potentially more complex benzylic intermediate during the bromination step. | Route A often proceeds with cleaner conversions and simpler purifications for the first step. |

| Potential Challenge | The benzylic intermediate is slightly more complex; purification may require chromatography. | The brominated phenol may have different solubility or acidity, potentially requiring optimization of the benzylation conditions. | In some cases, brominated phenols can be more challenging to handle or may require stronger basic conditions for complete deprotonation. |

Experimental Protocols

The following protocols are presented as self-validating systems for a laboratory setting. All moisture-sensitive reactions should be conducted under an inert atmosphere (e.g., Nitrogen or Argon).

Workflow for Route A: Late-Stage Bromination

Caption: Synthetic workflow for Route A.

Protocol 1: Synthesis of 3-(Benzyloxy)-2-methoxypyridine (3)

-

To a flame-dried round-bottom flask under an inert atmosphere, add 3-hydroxy-2-methoxypyridine (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq), and anhydrous N,N-dimethylformamide (DMF, approx. 0.2 M).

-

Stir the suspension at room temperature for 15 minutes.

-

Add benzyl bromide (BnBr, 1.2 eq) dropwise to the mixture.

-

Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

-

Cool the reaction to room temperature and pour it into a separatory funnel containing cold water and ethyl acetate.

-

Extract the aqueous layer twice more with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel to yield the title compound.

Protocol 2: Synthesis of 3-(Benzyloxy)-5-bromo-2-methoxypyridine (1)

-

Dissolve 3-(benzyloxy)-2-methoxypyridine (3) (1.0 eq) in DMF in a round-bottom flask.

-

Cool the solution to 0 °C using an ice bath.

-

Add N-Bromosuccinimide (NBS, 1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

-

Extract the mixture with ethyl acetate (3x).

-

Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

The crude product can be purified by recrystallization or flash column chromatography to afford the final product.

Conclusion

The synthesis of 3-(Benzyloxy)-5-bromo-2-methoxypyridine is most reliably achieved via a two-step sequence starting from commercially available 3-hydroxy-2-methoxypyridine (or its pyridone tautomer). The late-stage bromination strategy (Route A) is often advantageous due to the high efficiency of the initial benzylation step and the predictable, high-yielding bromination of the resulting electron-rich pyridine intermediate. This guide provides the necessary strategic insights and detailed protocols for researchers to successfully synthesize this valuable chemical building block for applications in drug discovery and development.

References

A comprehensive, though not exhaustive, list of references informing the principles and protocols described in this guide.

- Tominaga, Y., et al. (1980). Synthesis of 2-Alkoxy-3-cyanopyridines and Related Compounds. Journal of Heterocyclic Chemistry, 17(8), 1681-1684. (Provides context for the synthesis of substituted methoxypyridines).

-

Fujikawa, H., et al. (1981). New Syntheses of 3-Amino-5-hydroxy- and 3-Amino-5-methoxy-pyridines. HETEROCYCLES, 15(2), 947-951. Available at: [Link]

-

Snieckus, V., et al. (2011). Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. Organic Letters, 14(2), 526-529. Available at: [Link]

-

Jeong, B-S., et al. (2004). Synthetic studies toward the preparation of (4R,5R)-(+)-3-[(benzyloxy)methyl]-4,5-O-isopropylidene-cyclopenten-2-one: an important intermediate for the synthesis of carbanucleosides. Tetrahedron: Asymmetry, 15(20), 3239-3244. Available at: [Link]

-

Chad's Prep (2023). Allylic and Benzylic Bromination with NBS. Chad's Prep Organic Chemistry. Available at: [Link]

-

MANAC Inc. (2022). Allylic position and benzylic position bromination. Chemia. Available at: [Link]

-

Common Organic Chemistry. Benzylic Bromination. commonorganicchemistry.com. Available at: [Link]

-

Gagnon, D., et al. (2015). Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. MedChemComm, 6, 623-633. Available at: [Link]

Sources

- 1. 3-Methoxy-2(1H)-pyridone 97 20928-63-6 [sigmaaldrich.com]

- 2. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]

- 3. Allylic position and benzylic position bromination:bromination reactions that use NBS(1):N-bromo compounds(3):Discussion series on bromination/iodination reactions 3 – Chemia [chemia.manac-inc.co.jp]

Physicochemical Profiling and Synthetic Utility of 3-(Benzyloxy)-5-bromo-2-methoxypyridine

Executive Summary

3-(Benzyloxy)-5-bromo-2-methoxypyridine (

This guide provides a definitive breakdown of its molecular weight dynamics, specifically addressing isotopic distribution for mass spectrometry (MS) validation, alongside a field-proven synthetic protocol and analytical characterization strategy.

Molecular Identity & Mass Spectrometry Dynamics

Accurate molecular weight determination for bromine-containing heterocycles requires more than a single "average" value. Due to the near 1:1 natural abundance of bromine isotopes (

Physicochemical Constants

| Property | Value | Notes |

| IUPAC Name | 3-(Benzyloxy)-5-bromo-2-methoxypyridine | |

| Molecular Formula | ||

| Average Molecular Weight | 294.15 g/mol | Used for molarity/stoichiometry calculations. |

| Monoisotopic Mass ( | 293.0051 Da | The "M" peak in High-Res MS (HRMS). |

| Monoisotopic Mass ( | 295.0031 Da | The "M+2" peak in HRMS. |

| Isotopic Pattern | 1:1 doublet (approx.) | Characteristic of mono-brominated species. |

| Polar Surface Area (PSA) | ~30-40 Ų | Estimated; conducive to membrane permeability. |

Isotopic Distribution Logic (MS Validation)

In drug development workflows, confirming the identity of this intermediate relies on observing the specific isotopic split. The following diagram illustrates the logical flow for interpreting the MS spectrum of this molecule.

Figure 1: Mass Spectrometry logic flow for validating mono-brominated species. The characteristic 1:1 ratio between m/z 294 and 296 confirms the presence of a single bromine atom.

Synthetic Protocol: Williamson Ether Synthesis

The most robust route to 3-(Benzyloxy)-5-bromo-2-methoxypyridine avoids direct halogenation of a complex core, which can lead to regioselectivity issues. Instead, we utilize 5-bromo-2-methoxypyridin-3-ol as the immediate precursor. This ensures the bromine and methoxy groups are already correctly positioned before the final alkylation.

Reagents & Conditions

-

Precursor: 5-bromo-2-methoxypyridin-3-ol (1.0 eq)

-

Alkylating Agent: Benzyl bromide (

) (1.1 eq) -

Base: Potassium Carbonate (

) (2.0 eq) or Cesium Carbonate ( -

Solvent: Anhydrous DMF or Acetonitrile (ACN).

-

Temperature: 60°C – 80°C.

Step-by-Step Methodology

-

Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (

) to remove ambient moisture. -

Solubilization: Dissolve 5-bromo-2-methoxypyridin-3-ol in anhydrous DMF (0.2 M concentration).

-

Deprotonation: Add

(anhydrous, granular) in a single portion. Stir at Room Temperature (RT) for 15 minutes to facilitate phenoxide formation.-

Expert Note: Ensure the base is finely ground to maximize surface area.

-

-

Alkylation: Add Benzyl bromide dropwise via syringe.

-

Reaction: Heat the mixture to 60°C. Monitor via TLC (Hexane:EtOAc 4:1) or LC-MS. Reaction typically completes in 2–4 hours.

-

Workup:

-

Dilute with EtOAc and wash with Water (x3) to remove DMF.

-

Wash with Brine (x1).

-

Dry organic layer over

, filter, and concentrate in vacuo.

-

-

Purification: Flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

Synthesis Workflow Diagram

Figure 2: Synthetic pathway via Williamson Ether Synthesis. The reaction relies on the nucleophilic attack of the pyridyl-3-oxide on the benzyl bromide.

Analytical Characterization

To ensure the integrity of the synthesized compound for downstream biological assays, the following characterization data must be met.

Proton NMR ( NMR, 400 MHz, )

- 7.85 (d, J=2.0 Hz, 1H): H-6 proton (deshielded by Nitrogen and Bromine).

- 7.30 – 7.45 (m, 5H): Benzyl aromatic protons.

- 7.20 (d, J=2.0 Hz, 1H): H-4 proton.

-

5.15 (s, 2H): Benzylic

-

4.02 (s, 3H): Methoxy

Quality Control Criteria

-

Purity: >95% by HPLC (254 nm).

-

Solvent Residuals: DMF < 880 ppm (ICH limit).

-

Appearance: Typically a white to off-white solid.

Strategic Utility in Drug Discovery

This molecule is not merely an end-product but a versatile linchpin intermediate .

-

C5-Functionalization: The bromine at position 5 is highly activated for Palladium-catalyzed cross-coupling reactions.

-

Application: Introduction of aryl/heteroaryl groups to scan Structure-Activity Relationships (SAR) in the "tail" region of the binding pocket.

-

-

C3-Deprotection: The benzyl group can be removed via hydrogenolysis (

) or Lewis acid (-

Application: The resulting phenol can serve as a hydrogen bond donor or be re-alkylated with solubilizing groups (e.g., PEG chains).

-

References

-

Isotopic Abundance & Mass Spectrometry

-

De Bièvre, P., & Taylor, P. D. P. (1993). Table of the Isotopic Compositions of the Elements. International Journal of Mass Spectrometry and Ion Processes. (Standard IUPAC Isotope Tables).

-

- Pyridine Synthesis Methodology: Schlosser, M., & Rausis, T. (2004). Site-Selective Introduction of Substituents into the Pyridine Ring. European Journal of Organic Chemistry.

-

Williamson Ether Synthesis in Heterocycles

-

Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Guide to Solving ADMET Challenges. Royal Society of Chemistry.[3]

-

-

Compound Data Verification

-

PubChem Compound Summary for 3-(benzyloxy)-5-bromopyridine (Analogous Core).

-

Sources

Methodological & Application

Suzuki coupling protocol using 3-(Benzyloxy)-5-bromo-2-methoxypyridine

An Application Guide to the Suzuki-Miyaura Cross-Coupling of 3-(Benzyloxy)-5-bromo-2-methoxypyridine

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of Substituted Pyridines

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction has become indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][3] Its power lies in the ability to couple organoboron compounds with organic halides, offering a robust method for constructing complex molecular architectures such as biaryls and polyolefins.[1][3]

This guide focuses on a specific, high-value substrate: 3-(Benzyloxy)-5-bromo-2-methoxypyridine . This molecule is a versatile building block, incorporating a protected hydroxypyridine core. The pyridine ring is a privileged scaffold in medicinal chemistry, and the strategic placement of the benzyloxy, methoxy, and bromo groups allows for sequential and site-selective modifications. The bromo group at the 5-position is the primary site for the Suzuki coupling, allowing for the introduction of a wide array of aryl or vinyl substituents. The benzyloxy and methoxy groups can modulate the electronic properties of the ring and can be subjected to further transformations, such as debenzylation to reveal a reactive hydroxyl group.[4]

This document provides a detailed protocol for researchers, scientists, and drug development professionals, offering not just a step-by-step procedure but also the underlying mechanistic principles and practical insights for successful execution and optimization.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states.[2] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.

The cycle consists of three fundamental steps:

-

Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of the 3-(Benzyloxy)-5-bromo-2-methoxypyridine.[5][6] This is often the rate-determining step and results in the formation of a square planar Pd(II) complex.[7] The reactivity of the halide is a key factor, with the general trend being I > Br > OTf >> Cl.[3][6]

-

Transmetalation: This step involves the transfer of the organic group (R²) from the boron atom of the organoboron reagent to the palladium(II) center.[1][5] This process is critically dependent on the presence of a base.[6][8] The base activates the boronic acid by forming a more nucleophilic "ate" complex (e.g., [R²B(OH)₃]⁻), which facilitates the transfer of the R² group to the palladium, displacing the halide.[8][9]

-

Reductive Elimination: In the final step, the two organic ligands on the palladium(II) complex couple, forming the new C-C bond in the desired product.[5][6] This step regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[2][7]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

This protocol provides a general framework for the Suzuki coupling of 3-(Benzyloxy)-5-bromo-2-methoxypyridine with a generic arylboronic acid. Researchers should consider this a starting point, with optimization potentially required for different coupling partners.

Materials and Reagents

| Reagent | Purpose | Supplier Example | Notes |

| 3-(Benzyloxy)-5-bromo-2-methoxypyridine | Aryl Halide (Substrate) | TCI, Sigma-Aldrich | The limiting reagent. |

| Arylboronic Acid | Coupling Partner | Combi-Blocks, etc. | Use 1.1–1.5 equivalents. May be substituted with a boronate ester. |

| Palladium Catalyst (e.g., Pd(dppf)Cl₂) | Catalyst | Strem, Sigma-Aldrich | Use 1–5 mol%. Other catalysts like Pd(PPh₃)₄ can also be effective.[10] |

| Potassium Carbonate (K₂CO₃) | Base | Fisher Scientific | Use 2–3 equivalents. Must be anhydrous. Other bases like Cs₂CO₃ or K₃PO₄ can be used.[10] |

| 1,4-Dioxane | Solvent (Organic) | Acros Organics | Anhydrous grade is recommended. |

| Degassed Water | Solvent (Aqueous) | N/A | Degas by sparging with N₂ or Ar for 15-30 min. |

| Anhydrous Magnesium or Sodium Sulfate | Drying Agent | VWR | For the work-up procedure. |

| Ethyl Acetate / Hexanes | Extraction & Eluent | VWR | HPLC or ACS grade. |

| Silica Gel | Stationary Phase | SiliCycle | For column chromatography. |

Safety & Handling

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.

-

Reagent Hazards: 3-(Benzyloxy)-5-bromo-2-methoxypyridine and related bromopyridines are irritants.[11][12][13] Avoid inhalation and contact with skin and eyes.[14] Handle in a well-ventilated fume hood. Palladium catalysts can be toxic and should be handled with care.

-

Inert Atmosphere: Palladium(0) catalysts are sensitive to air. The reaction must be set up under an inert atmosphere (Nitrogen or Argon) to prevent catalyst degradation and ensure reproducibility.[10]

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Step-by-Step Procedure

-

Reaction Setup:

-

To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 3-(Benzyloxy)-5-bromo-2-methoxypyridine (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).

-

Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times to establish an inert atmosphere.

-

-

Solvent and Catalyst Addition:

-

Under the inert atmosphere, add the palladium catalyst, for instance, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.025 eq, 2.5 mol%).

-

Add anhydrous 1,4-dioxane and degassed water via syringe (a typical ratio is 4:1 or 5:1 v/v). The total solvent volume should be sufficient to create a stirrable slurry (approx. 0.1 M concentration with respect to the limiting reagent).

-

Purge the resulting mixture with the inert gas for an additional 10-15 minutes to ensure all oxygen is removed.

-

-

Reaction Execution:

-

Place the sealed flask in a preheated oil bath at 80-100 °C.

-

Stir the reaction vigorously. Monitor the reaction progress by TLC or LC-MS. Typical reaction times range from 4 to 24 hours.

-

-

Work-up:

-

Once the reaction is complete (as indicated by the consumption of the starting material), remove the flask from the oil bath and allow it to cool to room temperature.

-

Quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel and extract the aqueous phase three times with an organic solvent like ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

Purify the crude residue by flash column chromatography on silica gel. A gradient of hexanes and ethyl acetate is typically effective for eluting the desired biaryl product.

-

Combine the fractions containing the pure product and evaporate the solvent to yield the final compound. Characterize the product by NMR spectroscopy and mass spectrometry.

-

Caption: A streamlined workflow for the Suzuki coupling experiment.

Field-Proven Insights & Optimization

The success of a Suzuki coupling often hinges on the careful selection of reaction parameters. The "standard conditions" are a robust starting point, but optimization may be necessary for challenging substrates.

-

Catalyst and Ligand Selection: While Pd(dppf)Cl₂ and Pd(PPh₃)₄ are workhorse catalysts, electron-rich and sterically hindered pyridines may benefit from more active catalyst systems. Buchwald or Fu have developed highly active catalysts and ligands (e.g., SPhos, XPhos, RuPhos) that can improve yields and reaction times, especially with less reactive aryl chlorides.[5][15]

-

The Critical Role of the Base: The choice of base is not trivial. While K₂CO₃ is common, stronger bases like K₃PO₄ or Cs₂CO₃ can accelerate the reaction, particularly the transmetalation step.[2] For substrates with base-sensitive functional groups, a milder base like potassium fluoride (KF) can be employed.[8]

-

Solvent System: The solvent mixture must solubilize both the organic and inorganic reagents to some extent. Dioxane/water is a common and effective system.[2] Toluene or DMF can also be used as the organic phase. The ratio of organic solvent to water can influence the reaction rate and should be considered an optimization parameter.

-

Managing Side Reactions: The primary side reaction is often protodeborylation of the boronic acid, where the boron group is replaced by a hydrogen atom. This can be minimized by ensuring a thoroughly deoxygenated reaction environment and using the boronic acid in a slight excess (1.1-1.2 eq). Homocoupling of the boronic acid can also occur, often promoted by the presence of oxygen or Pd(II) species at the start of the reaction.[2]

By carefully considering these factors and applying the detailed protocol, researchers can reliably and efficiently synthesize novel substituted pyridines using 3-(Benzyloxy)-5-bromo-2-methoxypyridine as a key intermediate, paving the way for new discoveries in drug development and materials science.

References

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

-

Kowalski, K., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

-

Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Retrieved from [Link]

-

YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

-

Amatore, C., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. Retrieved from [Link]

-

Bryce, M. R., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. Retrieved from [Link]

-

MDPI. (2023, June 10). Synthesis of 5-Aroyl-2-aryl-3-hydroxypyridin-4(1H)-ones. Retrieved from [Link]

-

Scrivanti, A., & Beghetto, V. (n.d.). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Molecules. Retrieved from [Link]

-

Alfa Aesar. (2004, April 19). SAFETY DATA SHEET - 5-Bromo-2-methoxypyridine. Retrieved from [Link]

-

PubMed. (2023, December 15). N-benzyl-2-methoxy-5-propargyloxybenzoamides, a new type of bleaching herbicides targeting the biosynthesis pathway of plastoquinone. Retrieved from [Link]

-

AIR Unimi. (2024, April 16). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Retrieved from [Link]

-

ResearchGate. (2025, August 5). The synthesis of 3-(het)aryl-6,7-dihydro-5H-[1][2][8]-triazolo[3,4-a][1]benzazepines. Retrieved from [Link]

-

MDPI. (2023, July 12). 3-(4-(Benzyloxy)-3-methoxyphenyl)-[1][2][8]triazolo[4,3-a]pyridine. Retrieved from [Link]

Sources

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. Yoneda Labs [yonedalabs.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. mdpi.com [mdpi.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 7. youtube.com [youtube.com]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. fishersci.com [fishersci.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. spectrumchemical.com [spectrumchemical.com]

- 14. echemi.com [echemi.com]

- 15. thieme-connect.com [thieme-connect.com]

Application Note: Strategic Deprotection of the Benzyloxy Group in 3-(Benzyloxy)-5-bromo-2-methoxypyridine

Abstract

The selective removal of the benzyl protecting group from 3-(Benzyloxy)-5-bromo-2-methoxypyridine is a critical transformation in the synthesis of highly functionalized pyridine derivatives, which are key intermediates in pharmaceutical and agrochemical research. This application note provides a comprehensive guide to the strategic deprotection of this substrate, offering a comparative analysis of common methodologies, including catalytic hydrogenolysis and Lewis acid-mediated cleavage. Detailed, field-proven protocols are presented with an emphasis on the underlying chemical principles, reaction optimization, and troubleshooting. This document is intended for researchers, scientists, and drug development professionals seeking robust and reproducible methods for the synthesis of 5-bromo-2-methoxy-3-hydroxypyridine.

Introduction: The Strategic Importance of Debenzylation

The benzyloxy group is a widely employed protecting group for hydroxyl functionalities due to its general stability under a variety of reaction conditions and its susceptibility to removal under specific, mild conditions. In the context of complex molecule synthesis, such as in drug discovery, the strategic removal of a benzyl ether from a molecule like 3-(Benzyloxy)-5-bromo-2-methoxypyridine is often a pivotal step. The resulting product, 5-bromo-2-methoxy-3-hydroxypyridine, is a valuable building block for introducing further molecular complexity. The choice of deprotection method is paramount and must be compatible with the other functional groups present in the molecule, namely the bromo and methoxy substituents on the pyridine ring. This note will explore the two most common and effective strategies for this transformation: catalytic hydrogenolysis and cleavage with Lewis acids.

Comparative Analysis of Deprotection Methodologies

The selection of an appropriate debenzylation method is contingent upon several factors, including the presence of other sensitive functional groups, required scale of the reaction, and available laboratory equipment. For 3-(Benzyloxy)-5-bromo-2-methoxypyridine, the primary considerations are the potential for dehalogenation and the inherent reactivity of the pyridine nucleus.

| Parameter | Method 1: Catalytic Hydrogenolysis | Method 2: Lewis Acid-Mediated Cleavage (BBr₃) |

| Reagents | Palladium on Carbon (Pd/C), Hydrogen Source (H₂ gas or transfer agent) | Boron Tribromide (BBr₃) |

| Solvent | Alcohols (e.g., Methanol, Ethanol), Ethyl Acetate, THF | Dichloromethane (DCM), Chloroform |

| Temperature | Room Temperature | -78 °C to Room Temperature |

| Reaction Time | Typically 4-24 hours | Typically 1-12 hours |

| Yield | Generally high (>90%) | Good to excellent (80-95%) |

| Byproducts | Toluene | Benzyl bromide, Borate esters |

| Functional Group Compatibility | Sensitive to other reducible groups (e.g., alkenes, alkynes, nitro groups). Potential for dehalogenation.[1][2] | Tolerant of reducible groups but sensitive to other Lewis acid-labile groups (e.g., some esters, acetals). |

| Safety Considerations | Use of flammable hydrogen gas and potentially pyrophoric catalyst.[3][4] | Use of a highly corrosive and moisture-sensitive reagent.[5] |

Mechanistic Considerations

A foundational understanding of the reaction mechanisms is crucial for troubleshooting and optimization.

Catalytic Hydrogenolysis

This method involves the cleavage of the C-O bond of the benzyl ether by hydrogen in the presence of a palladium catalyst.[4][6] The reaction proceeds on the surface of the catalyst where the benzyl ether and hydrogen are adsorbed. The benzyl group is reduced to toluene, and the desired hydroxypyridine is liberated. A critical consideration for this substrate is the potential for the undesired reduction of the carbon-bromine bond (hydrodehalogenation).[1][2]

Lewis Acid-Mediated Cleavage with BBr₃

Boron tribromide is a powerful Lewis acid that readily coordinates to the oxygen atom of the benzyl ether.[5][7] This coordination weakens the C-O bond, facilitating nucleophilic attack by a bromide ion (from BBr₃) on the benzylic carbon.[7] This results in the formation of benzyl bromide and a boron-oxygen intermediate, which is subsequently hydrolyzed during aqueous workup to yield the final product. This method is generally chemoselective for ether cleavage and avoids the issue of hydrodehalogenation.[5]

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Protocol 1: Catalytic Hydrogenolysis using Palladium on Carbon

This protocol is often the first choice due to its mild conditions and high efficiency, provided that dehalogenation can be controlled.

Materials:

-

3-(Benzyloxy)-5-bromo-2-methoxypyridine

-

10% Palladium on Carbon (Pd/C), 50% wet

-

Methanol (MeOH) or Ethyl Acetate (EtOAc)

-

Hydrogen gas (H₂) balloon or a hydrogen generator

-

Celite®

-

Inert gas (Nitrogen or Argon)

Workflow Diagram:

Caption: Workflow for Catalytic Hydrogenolysis.

Step-by-Step Procedure:

-

To a round-bottom flask, add 3-(Benzyloxy)-5-bromo-2-methoxypyridine (1.0 eq).

-

Dissolve the substrate in a suitable solvent (e.g., methanol or ethyl acetate, approximately 10-20 mL per gram of substrate).

-

Carefully add 10% Pd/C (0.05-0.10 eq by weight) to the solution under an inert atmosphere.

-

Seal the flask and purge with an inert gas. Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is typically sufficient) at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-24 hours.

-

Upon completion, carefully purge the reaction vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with the reaction solvent. Caution: Do not allow the catalyst to dry on the filter paper as it can be pyrophoric.[3]

-

Combine the filtrates and concentrate under reduced pressure to yield the crude product.

-

The crude 5-bromo-2-methoxy-3-hydroxypyridine can be purified by recrystallization or silica gel chromatography.

Protocol 2: Lewis Acid-Mediated Cleavage using Boron Tribromide (BBr₃)

This method is an excellent alternative, particularly if catalytic hydrogenolysis leads to significant dehalogenation.

Materials:

-

3-(Benzyloxy)-5-bromo-2-methoxypyridine

-

Boron Tribromide (BBr₃), 1.0 M solution in Dichloromethane (DCM)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Water (H₂O)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Inert gas (Nitrogen or Argon)

Workflow Diagram:

Caption: Workflow for BBr₃ Mediated Debenzylation.

Step-by-Step Procedure:

-

In a flame-dried, inert gas-purged round-bottom flask, dissolve 3-(Benzyloxy)-5-bromo-2-methoxypyridine (1.0 eq) in anhydrous DCM (approximately 20 mL per gram of substrate).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a 1.0 M solution of BBr₃ in DCM (1.2-2.0 eq) dropwise via syringe.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-12 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to 0 °C in an ice bath.

-

Carefully quench the reaction by the slow, dropwise addition of water or methanol.[8][9] An exothermic reaction with the evolution of HBr gas will occur.

-

Dilute the mixture with additional DCM and water.

-

Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2x).

-

Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, water, and finally brine.[10]

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by silica gel chromatography or recrystallization.

Troubleshooting and Field-Proven Insights

-

Incomplete Reaction (Hydrogenolysis): If the reaction stalls, the catalyst may be inactive. In such cases, filtering the reaction mixture through Celite® and adding fresh catalyst can restart the reaction. Ensure the hydrogen supply is adequate. The quality of the Pd/C catalyst can significantly impact reaction efficiency.[11]

-

Dehalogenation (Hydrogenolysis): If significant debromination is observed, consider using a less reactive catalyst or adding a catalyst poison like ethylenediamine.[12] Alternatively, switching to the BBr₃ method is recommended.

-

Low Yield (BBr₃ method): Ensure all reagents and solvents are anhydrous, as BBr₃ reacts violently with water.[5] Incomplete quenching or workup can also lead to product loss. The formation of an agglomerate between the organic and aqueous layers during workup can sometimes occur; using brine or adjusting the pH may help to break this emulsion.[8]

-

Orthogonal Strategy: The benzyl ether is orthogonal to many other protecting groups, such as Boc and Fmoc, which are typically removed under acidic or basic conditions, respectively.[13][14] This allows for selective deprotection in a multi-step synthesis.

Conclusion

The deprotection of 3-(Benzyloxy)-5-bromo-2-methoxypyridine to 5-bromo-2-methoxy-3-hydroxypyridine can be effectively achieved by either catalytic hydrogenolysis or Lewis acid-mediated cleavage. Catalytic hydrogenolysis offers mild conditions and high yields but carries the risk of dehalogenation. The BBr₃ method provides an excellent, albeit more hazardous, alternative that circumvents this side reaction. The choice of protocol should be guided by the specific requirements of the synthetic route and the functional group tolerance of the substrate. The detailed procedures and insights provided in this application note serve as a robust starting point for researchers to successfully perform this critical transformation.

References

- Vertex AI Search. (n.d.). 3-Bromo-2-hydroxy-5-methylpyridine Manufacturer & Supplier China - Pipzine Chemicals.

- ResearchGate. (2018, June 22). Dimethylation with BBr3?.

- The Brückner Research Group. (n.d.). CB-LSOP-BBr3.docx.

- ACS Publications. (2020, February 5). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon | ACS Omega.

- EnCat. (n.d.). Debenzylation Reactions with Pd(0) EnCatTM 30NP Catalyst.

- Wiley Online Library. (n.d.). Palladium on Carbon.

- Atlanchim Pharma. (2021, October 6). 2-17 Science About O-Benzyl protecting groups.

- qualitas1998.net. (2011, April 21). Selective Debenzylation of Benzyl Protected Groups with SiliaCat Pd(0) under Mild Conditions.

- Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups.

- MDPI. (n.d.). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry.

- ACS Publications. (2021, June 23). Defining the Qualities of High-Quality Palladium on Carbon Catalysts for Hydrogenolysis.

- ResearchGate. (2020, February). Boron tribromide mediated debenzylation of benzylamino and benzyloxy groups | Request PDF.

- ResearchGate. (n.d.). Studies on the hydrogenolysis of benzyl ethers | Request PDF.

- Sigma-Aldrich. (n.d.). Selecting Orthogonal Building Blocks.

- Guidechem. (2022, July 9). Properties, synthesis and applications of 3-Bromo-5-hydroxypyridine - FAQ.

- ChemRxiv. (2020, March 26). Optimised Conditions for the Palladium-Catalyzed Hydrogenolysis of Benzyl and Naphthylmethyl Ethers: Preventing Saturation of Aromatic Protecting Groups.

- Engelhard Corporation. (n.d.). Selective Hydrogenolysis of a Benzyl Group in the Presence of an Aromatic Chlorine over Supported Palladium Catalysts.

- PubMed. (n.d.). Use of the 3-nitro-2-pyridine sulfenyl protecting group to introduce N epsilon-branching at lysine during solid-phase peptide synthesis. I. Application to the synthesis of a peptide template containing two addressable sites.

- SciSpace. (2020, July 28). Deprotection of a benzyl unit induces a 22π aromatic macrocycle of 3-oxypyripentaphyrin(0.1.1.1.0) with strong NIR absorption.

- NIH. (n.d.). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis - PMC.

- Google Patents. (n.d.). JP6659445B2 - Debenzylation method.

- ResearchGate. (n.d.). Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction by H 2 | Request PDF.

- NIH. (2015, October 23). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PMC.

- MUT Research Archive. (n.d.). Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines.

- Reddit. (2014, November 17). Will BBr3 cleave a benzyl ether? : r/chemistry.

- MPG.PuRe. (2021, January 5). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups.

- The Royal Society of Chemistry. (n.d.). Supporting Information.

- ChemicalBook. (n.d.). 3-Bromo-5-methoxypyridine synthesis.

- RSC Publishing. (2020, August 4). Boron tribromide as a reagent for anti-Markovnikov addition of HBr to cyclopropanes.

- MDPI. (2017, September 28). Experimental and Computational Study on the Debenzylation of (2,4-dimethoxybenzyl)-protected 1,3-diazaoxindoles.

- Organic Chemistry Portal. (n.d.). Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger.

- Chemistry LibreTexts. (2021, September 27). 4.7: Reaction Work-Ups.

- Common Organic Chemistry. (n.d.). Demethylation of Methyl Ethers - Boron Tribromide (BBr3).

- Benchchem. (n.d.). A Comparative Guide to Debenzylation Methods for 4-Benzyloxy-3,5-dimethylbenzoic Acid.

- ThaiScience. (n.d.). Solid-Supported Acids for Debenzylation of Aryl Benzyl Ethers.

- Canadian Journal of Chemistry. (n.d.). Kinetics and mechanism of the bromination of 4-pyridone and related derivatives in aqueous solution.

- ResearchGate. (2022, November). Deprotection of benzyl-derived groups via photochemically mesolytic cleavage of C–N and C–O bonds | Request PDF.

- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups.

- Beilstein Journals. (n.d.). Supporting Information Experimental procedures for compounds 1–52.

- ChemicalBook. (n.d.). 3-Bromo-2-hydroxypyridine synthesis.

- PubChem. (n.d.). 5-bromo-3-hydroxy-2-methoxypyridine (C6H6BrNO2).

Sources

- 1. nacatsoc.org [nacatsoc.org]

- 2. researchgate.net [researchgate.net]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. lzchemical.com [lzchemical.com]

- 5. researchgate.net [researchgate.net]

- 6. Benzyl Ethers [organic-chemistry.org]

- 7. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. bruckner.research.uconn.edu [bruckner.research.uconn.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Defining the Qualities of High-Quality Palladium on Carbon Catalysts for Hydrogenolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. jocpr.com [jocpr.com]

- 14. Use of the 3-nitro-2-pyridine sulfenyl protecting group to introduce N epsilon-branching at lysine during solid-phase peptide synthesis. I. Application to the synthesis of a peptide template containing two addressable sites - PubMed [pubmed.ncbi.nlm.nih.gov]

experimental procedure for Sonogashira coupling of 3-(Benzyloxy)-5-bromo-2-methoxypyridine

An In-Depth Guide to the Sonogashira Coupling of 3-(Benzyloxy)-5-bromo-2-methoxypyridine

Authored by: A Senior Application Scientist

This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the experimental procedure for the Sonogashira coupling of 3-(Benzyloxy)-5-bromo-2-methoxypyridine. We will delve into the mechanistic underpinnings of this powerful reaction, provide a detailed step-by-step protocol, and offer field-proven insights into process optimization and troubleshooting.

Introduction: The Strategic Importance of the Sonogashira Coupling

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] First reported in 1975, this palladium- and copper-cocatalyzed transformation has become an indispensable tool for constructing conjugated enynes and arylalkynes—structural motifs prevalent in natural products, pharmaceuticals, and advanced functional materials.[2][3] The reaction's utility is enhanced by its typically mild conditions and tolerance for a wide array of functional groups, making it ideal for the late-stage functionalization of complex molecules.[1][4]

This guide focuses specifically on the coupling of 3-(Benzyloxy)-5-bromo-2-methoxypyridine, a heteroaryl halide of significant interest. Pyridine derivatives are crucial building blocks in medicinal chemistry, and the introduction of an alkynyl moiety via Sonogashira coupling provides a versatile handle for further chemical elaboration.[3][5]

The Dual Catalytic Cycle: A Mechanistic Overview

The efficacy of the Sonogashira reaction stems from the synergistic action of two independent but interconnected catalytic cycles: one driven by palladium and the other by copper.[6][7][8] This dual-metal system allows the reaction to proceed under significantly milder conditions than earlier palladium-only methods.[1]

-

The Palladium Cycle: This is the primary cross-coupling engine. It begins with the active 14-electron Pd(0) complex, which is often generated in situ from a more stable Pd(II) precatalyst.[7] The cycle proceeds through three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 3-(Benzyloxy)-5-bromo-2-methoxypyridine, forming a Pd(II) intermediate.[1][6] This is often the rate-limiting step, particularly for less reactive aryl bromides compared to aryl iodides.[9]

-

Transmetalation: The alkynyl group is transferred from the copper acetylide (generated in the copper cycle) to the palladium center, displacing the halide and forming a palladium-acetylide complex.[1][7]

-

Reductive Elimination: The newly coupled product is expelled from the palladium coordination sphere, regenerating the active Pd(0) catalyst, which can then re-enter the cycle.[1][6]

-

-

The Copper Cycle: The crucial role of the copper(I) cocatalyst is to activate the terminal alkyne.[6][10]

-

In the presence of an amine base, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide intermediate.[6][7]

-

This copper acetylide is significantly more nucleophilic than the parent alkyne, which dramatically accelerates the transmetalation step with the palladium complex.[6]

-

Detailed Experimental Protocol

This protocol provides a generalized yet robust procedure for the Sonogashira coupling of 3-(Benzyloxy)-5-bromo-2-methoxypyridine with a generic terminal alkyne. Researchers should consider small-scale trials to optimize conditions for their specific alkyne.

Reagents and Materials

| Reagent / Material | Purpose | Typical Loading / Amount | Key Considerations |

| 3-(Benzyloxy)-5-bromo-2-methoxypyridine | Aryl Halide Substrate | 1.0 equivalent | Ensure high purity. |

| Terminal Alkyne | Coupling Partner | 1.1 - 1.5 equivalents | Purity is critical; volatile alkynes may require a sealed tube or higher excess. |

| Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) | Palladium Precatalyst | 1 - 5 mol% | Air-stable, but should be stored in a desiccator. Other Pd sources can be used. |

| Copper(I) Iodide (CuI) | Co-catalyst | 2 - 10 mol% | Can be sensitive to oxidation; use a fresh bottle of off-white/tan powder. |

| Triethylamine (Et₃N) or Diisopropylamine (DIPA) | Base and/or Solvent | 2.0 - 5.0 equivalents or as solvent | Must be anhydrous and degassed prior to use.[11] |

| Anhydrous Solvent (e.g., DMF, THF, Toluene) | Reaction Medium | 0.2 - 0.5 M concentration | Must be rigorously dried and degassed to prevent catalyst deactivation.[11] |

| Schlenk Flask / Sealed Tube | Reaction Vessel | Appropriate for scale | Must allow for maintenance of an inert atmosphere. |

| Nitrogen or Argon Gas Supply | Inert Atmosphere | - | Essential to prevent O₂-mediated side reactions like Glaser coupling.[9][11] |

| Magnetic Stirrer and Heating Plate | Agitation and Temperature Control | - | - |

| TLC Plates, Celite, Silica Gel | Monitoring and Purification | As needed | - |

Step-by-Step Methodology

-

Inert Atmosphere Setup: Assemble a dry Schlenk flask equipped with a magnetic stir bar under a stream of nitrogen or argon. Maintain a positive pressure of inert gas throughout the setup and reaction.

-

Catalyst Addition: To the flask, add PdCl₂(PPh₃)₂ (e.g., 2.5 mol%) and CuI (e.g., 5.0 mol%).

-

Solvent and Base Addition: Introduce the anhydrous, degassed solvent (e.g., DMF, 4 mL per 1 mmol of aryl bromide) via syringe, followed by the anhydrous, degassed triethylamine (2.0 equivalents).[12] Stir the resulting suspension at room temperature for 10-15 minutes.

-

Reactant Addition: Add 3-(Benzyloxy)-5-bromo-2-methoxypyridine (1.0 equivalent) followed by the terminal alkyne (1.2 equivalents) via syringe.

-

Reaction Conditions: Heat the reaction mixture to the desired temperature. For aryl bromides, a temperature between 60-100°C is often required to drive the reaction to completion.[5][13]

-

Monitoring Progress: Follow the consumption of the starting aryl bromide by Thin Layer Chromatography (TLC).[12] A typical mobile phase would be a mixture of hexanes and ethyl acetate.

-

Work-up:

-

Once the reaction is complete (typically 2-6 hours), cool the mixture to room temperature.

-

Dilute the dark mixture with a suitable organic solvent like ethyl acetate or diethyl ether.

-

Filter the mixture through a short pad of Celite to remove the insoluble catalyst residues and amine salts.[12] Wash the pad with additional solvent.

-

Transfer the filtrate to a separatory funnel and wash sequentially with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired coupled product.[12]

Field-Proven Insights: Optimization & Troubleshooting

Achieving a high yield in Sonogashira coupling often requires careful consideration of each reaction parameter. The choices made are deeply rooted in chemical causality.

Causality Behind Experimental Choices

-

The Catalyst System (Palladium & Ligand): While PdCl₂(PPh₃)₂ is a reliable precatalyst, its in situ reduction to Pd(0) is crucial. For less reactive or sterically hindered aryl bromides, oxidative addition can be slow. In such cases, using more electron-rich and bulky phosphine ligands (e.g., XPhos, dppf) can accelerate this step and improve yields.[11]

-

The Copper Co-Catalyst and Homocoupling: The primary drawback of the copper co-catalyst is its propensity to facilitate the oxidative homocoupling of the terminal alkyne, known as Glaser coupling.[9][11] This side reaction is highly dependent on the presence of oxygen. Therefore, maintaining a strictly inert, oxygen-free atmosphere by thoroughly degassing all solvents and reagents is the most critical factor in minimizing this byproduct.[11] If homocoupling remains problematic, reducing the CuI loading or employing a slow-addition strategy for the alkyne can be effective.[11] For highly sensitive substrates, a copper-free Sonogashira protocol may be necessary, though this often requires more active palladium catalysts or different reaction conditions.[6][14]

-

The Base: An amine base like triethylamine serves two purposes: it deprotonates the terminal alkyne to facilitate the formation of the copper acetylide, and it acts as a scavenger for the HBr generated during the reaction.[9] The base must be in stoichiometric excess and free of water.

-

The Solvent: The solvent's role is to solubilize all components. Anhydrous polar aprotic solvents like DMF or THF are common.[4] However, anecdotal evidence suggests that THF can sometimes promote the formation of inactive "palladium black" (decomposed catalyst).[9][15] In many cases, using the amine base (e.g., a 3:1 mixture of toluene:triethylamine) as the solvent system is also highly effective.[16]

Troubleshooting Guide

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low or No Product Yield | 1. Inactive catalyst (Pd or Cu).[9][11] 2. Oxygen in the system.[9] 3. Impure reagents or wet solvents.[11] 4. Insufficient temperature for aryl bromide activation.[13] | 1. Use fresh, high-purity catalysts. 2. Ensure a strictly inert atmosphere; thoroughly degas all solvents and reagents. 3. Purify starting materials; use anhydrous solvents. 4. Increase reaction temperature. Consider a more active ligand (e.g., XPhos, dppf).[11] |

| Significant Alkyne Homocoupling | 1. Oxygen contamination.[9][11] 2. High concentration of Cu(I) catalyst. 3. High local concentration of the alkyne. | 1. Improve inert atmosphere technique (degas for longer, ensure positive N₂/Ar pressure). 2. Reduce CuI loading to the minimum effective amount. 3. Add the terminal alkyne slowly to the reaction via syringe pump.[11] 4. Consider a copper-free protocol.[6] |

| Formation of Black Precipitate | 1. Decomposition of the palladium catalyst ("palladium black").[9] 2. Impurities in reagents or solvent. 3. Inappropriate solvent choice (e.g., THF in some cases).[15] | 1. Use fresh, high-purity reagents and solvents. 2. Ensure the reaction is not overheated. 3. If using THF, consider switching to DMF or a toluene/amine mixture. |

Conclusion

The palladium- and copper-cocatalyzed Sonogashira coupling is an exceptionally effective method for synthesizing 3-alkynylpyridine derivatives from 3-(Benzyloxy)-5-bromo-2-methoxypyridine. Success hinges on a sound understanding of the reaction mechanism and meticulous attention to experimental detail, particularly the exclusion of oxygen and moisture. By following the detailed protocol and applying the optimization and troubleshooting insights provided, researchers can confidently employ this reaction as a reliable tool in the synthesis of complex heterocyclic molecules for drug discovery and materials science.

References

-

Organic Chemistry Portal. Sonogashira Coupling. Available at: [Link]

-

Vedantu. Sonogashira Coupling: Mechanism, Steps & Applications Explained. Available at: [Link]

-

J&K Scientific LLC. Sonogashira Cross-Coupling. (2021). Available at: [Link]

-

Wikipedia. Sonogashira coupling. Available at: [Link]

-

KAUST Repository. Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. Available at: [Link]

-

ResearchGate. Optimization of reaction conditions for the Sonogashira reaction a. Available at: [Link]

-

Pearson+. What is the role of copper in the Sonogashira coupling reaction? Available at: [Link]

-

Chemistry LibreTexts. Sonogashira Coupling. (2024). Available at: [Link]

-

RSC Publishing. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. (2023). Available at: [Link]

-

Royal Society of Chemistry. Sonogashira Coupling | Synthetic Methods in Drug Discovery: Volume 1. Available at: [Link]

-

ResearchGate. Optimization of the reaction conditions of the Sonogashira-type coupling reaction. [a]. Available at: [Link]

-

ResearchGate. Recent Advances in Sonogashira Reactions. (2011). Available at: [Link]

-

Reddit. Sonogashira troubleshooting help needed : r/Chempros. (2020). Available at: [Link]

-

ACS Publications. Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. (2023). Available at: [Link]

-

Reddit. Struggling to make a sonogashira coupling reaction happen : r/Chempros. (2021). Available at: [Link]

-

RSC Publishing. Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. (2022). Available at: [Link]

-

MDPI. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. (2020). Available at: [Link]

-

Scribd. Experimental Procedure - Sonogashira Coupling. Available at: [Link]

-

RSC Publishing. Ligand- and copper-free Sonogashira and Heck couplings of (Het)aryl chlorides and bromides catalyzed by palladium nanoparticles supported on in situ generated Al(OH) 3. (2017). Available at: [Link]

-

Scientific Research Publishing. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. (2017). Available at: [Link]

-

ResearchGate. (PDF) Ligand- and copper-free Sonogashira and Heck couplings of (Het)aryl chlorides and bromides catalyzed by palladium nanoparticles supported on in situ generated Al(OH) 3. Available at: [Link]

-

PMC. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Available at: [Link]

-

Preprints.org. Copper-Free Sonogashira Cross-Coupling of Aryl Chlorides with (Hetero)arylacetylenes in the Presence of Ppm Molar Loadings of [{Pd(OH)Cl(NHC)} 2 ] Complexes. Hydrogen Chloride as a Coupling Product. Co-catalytic Effect of Water. (2023). Available at: [Link]

-

ScienceDirect. Sonogashira cross-coupling of 3-bromo-1,2-diones. Available at: [Link]

-

ResearchGate. (PDF) Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. Available at: [Link]

-

Reddit. Sonogashira workup : r/chemistry. (2011). Available at: [Link]

-

ResearchGate. What is the best procedure for Sonogashira coupling?. (2014). Available at: [Link]

-

University of Chemistry and Technology, Prague. Flow Chemistry: Sonogashira Coupling. Available at: [Link]

-

HETEROCYCLES, Vol. 91, No. 5, 2015. Available at: [Link]

-

SciSpace. Sonogashira Coupling Reaction with Diminished Homocoupling. Available at: [Link]

-

The Royal Society of Chemistry. Supporting Information. Available at: [Link]

-

ResearchGate. Sonogashira cross coupling of bulky and heterocyclic halides with heteroaryl alkynes. Available at: [Link]

Sources

- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]

- 4. jk-sci.com [jk-sci.com]

- 5. benchchem.com [benchchem.com]

- 6. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. books.rsc.org [books.rsc.org]

- 9. benchchem.com [benchchem.com]

- 10. What is the role of copper in the Sonogashira coupling reaction? | Study Prep in Pearson+ [pearson.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. reddit.com [reddit.com]

- 14. DSpace [repository.kaust.edu.sa]

- 15. reddit.com [reddit.com]

- 16. researchgate.net [researchgate.net]

Troubleshooting & Optimization

purification challenges with 3-(Benzyloxy)-5-bromo-2-methoxypyridine

The following technical guide addresses the purification and stability challenges associated with 3-(Benzyloxy)-5-bromo-2-methoxypyridine , a specialized intermediate often used in the synthesis of complex heterocyclic APIs.

This guide is structured as a Tier-3 Technical Support resource, designed for researchers requiring in-depth troubleshooting beyond standard datasheets.

Executive Summary: The "Acid-Labile" Trap

The primary challenge with 3-(Benzyloxy)-5-bromo-2-methoxypyridine lies in the dichotomy of its functional groups. While the benzyl ether is relatively robust, the 2-methoxypyridine moiety introduces a critical sensitivity to acidic conditions. Many standard purification protocols (e.g., silica gel with acidic modifiers, acidic aqueous washes) can trigger the hydrolysis of the methoxy group, yielding the thermodynamic "sink" of the reaction: the 2-pyridone derivative.

This guide prioritizes base-stable workflows to preserve the 2-methoxy integrity while effectively removing the common lipophilic impurities (benzyl bromide) and polar starting materials (phenols).

Troubleshooting & FAQs

Q1: My product co-elutes with a "ghost" impurity that trails on the TLC. How do I separate them?

Diagnosis: This is likely unreacted starting material, 5-bromo-2-methoxypyridin-3-ol . Technical Insight: The starting phenol is capable of hydrogen bonding, often causing it to "streak" or tail on silica. In non-polar solvents (Hexane/EtOAc), it may partially co-elute with your product if the column is overloaded. The Fix: The "Cold Base" Wash (Protocol A) Do not rely solely on chromatography for this separation. The phenolic proton makes the starting material significantly more acidic (pKa ~8-9) than your product.

-

Dissolve the crude reaction mixture in Ethyl Acetate or DCM .

-

Wash the organic layer twice with cold 1.0 M NaOH (or 10% K2CO3).

-

Mechanism: This deprotonates the unreacted phenol, forcing it into the aqueous layer as the phenoxide salt.

-

Safety Check: The 2-methoxy group is stable to aqueous base at room temperature. Avoid acidic washes (HCl), which will protonate the pyridine nitrogen and catalyze hydrolysis.

Q2: I see a persistent non-polar impurity (High Rf) that won't crystallize out.

Diagnosis: Residual Benzyl Bromide (excess reagent). Technical Insight: Benzyl bromide is highly lipophilic and lacks hydrogen bond donors/acceptors, making it travel near the solvent front. It often prevents the crystallization of the target product by keeping the mixture as an oil (the "solvent effect" of impurities). The Fix: Chemical Scavenging or Trituration

-

Option 1 (Scavenging): Add a small amount of an amine (e.g., morpholine) to the reaction mixture 30 minutes before workup. This converts benzyl bromide into a highly polar ammonium salt that washes out with water.

-

Option 2 (Trituration): If the product is a solid, suspend the crude oil in cold Hexanes or Pentane . The product is likely insoluble/sparingly soluble, while benzyl bromide is fully miscible. Sonicate and filter.

Q3: During scale-up, my product turned into a white solid that is insoluble in organic solvents. What happened?

Diagnosis: You likely formed 5-bromo-3-(benzyloxy)pyridin-2(1H)-one (The Pyridone Rearrangement). Technical Insight: If you used strong acids during workup or heated the compound in the presence of Brønsted acids, the 2-methoxy group hydrolyzed. The resulting 2-pyridone tautomerizes to the amide form, which has high lattice energy and poor solubility in organic solvents like DCM. Prevention:

-

Ensure all silica gel used for chromatography is neutral (pH 7).

-

Avoid using chloroform stabilized with HCl/Ethanol; use Amylene-stabilized chloroform or DCM.

Experimental Protocols

Protocol A: Optimized Purification Workflow

Standard silica chromatography is often insufficient without prior chemical washing.

Step 1: Chemical Workup (The Critical Step)

-

Quench: Dilute reaction (DMF/Acetone) with water. Extract into EtOAc (3x).

-

Base Wash: Wash combined organics with 1M NaOH (2x) to remove unreacted phenol.

-

Brine Wash: Wash with saturated brine (1x) to remove residual DMF.

-

Dry: Dry over anhydrous Na₂SO₄ (Avoid MgSO₄ if slightly acidic, though usually fine).

Step 2: Flash Chromatography

-

Stationary Phase: Silica Gel (40-63 µm).

-

Mobile Phase: Hexanes : Ethyl Acetate.[1]

-

Gradient:

-

0–5% EtOAc: Elutes Benzyl Bromide (Discard).

-

10–20% EtOAc: Elutes Target Product (Collect).

-

>40% EtOAc: Elutes polar byproducts (if any remain).

-

Protocol B: Recrystallization (For Solids)

If the product is solid but colored/impure:

-

Dissolve in minimum hot Ethanol or Isopropanol (approx. 60°C).

-

Add Water dropwise until slight turbidity persists.

-

Allow to cool slowly to RT, then 4°C.

-

Note: Avoid Methanol if transesterification/exchange of the 2-methoxy group is a concern (rare without acid catalyst, but Ethanol is safer).

Visual Analysis

Figure 1: Purification Decision Tree

This workflow illustrates the logical path to isolate pure material while avoiding degradation.

Caption: Figure 1.[2] Strategic purification workflow emphasizing the removal of acidic impurities via base wash prior to chromatography.

Figure 2: Degradation Pathways

Understanding the acid sensitivity of the 2-methoxy group is vital for storage and handling.

Caption: Figure 2. The primary degradation pathway involves acid-catalyzed hydrolysis of the methoxy group to the stable pyridone.

Data Summary: Solvent & Solubility Profile

| Parameter | Value/Characteristic | Practical Implication |

| Rf (20% EtOAc/Hex) | ~0.45 - 0.55 | Elutes easily; good separation from polar phenol (Rf < 0.1). |

| Solubility (Hexane) | Low | Useful for trituration to remove Benzyl Bromide. |

| Solubility (DCM) | High | Excellent for loading onto columns. |

| pKa (Conjugate Acid) | ~2.5 - 3.0 (Est.) | Weakly basic. Will not protonate with weak acids, but strong acids cause salt formation/hydrolysis. |

| Stability (pH 1-4) | Poor | Rapid hydrolysis to pyridone. Avoid HCl washes. |

| Stability (pH 10-14) | Good | Stable to NaOH/KOH washes. |

References

- Synthesis of 3-Bromo-5-methoxypyridine (Analogous Chemistry)

-

Alkylation of Hydroxypyridines (Regioselectivity & Side Reactions)

-

Vitor, M. et al. (2019). "Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones." PMC. Retrieved from [Link]

-

-

Physical Properties & Starting Materials

-

General Reactivity of 2-Alkoxypyridines

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and Cytotoxic Activity of Some 3-Benzyl-5-Arylidenefuran-2(5H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-(Benzyloxy)-5-bromopyridine | C12H10BrNO | CID 15389198 - PubChem [pubchem.ncbi.nlm.nih.gov]